molecular formula C13H19N3O2 B2967542 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704538-72-6

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2967542
CAS No.: 1704538-72-6
M. Wt: 249.314
InChI Key: RZTIRQLSQZDIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidin-1-yl ethanone core linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety via a methyl group. The cyclopropyl substituent on the oxadiazole ring introduces steric strain and moderate lipophilicity, which may enhance metabolic stability and receptor-binding specificity compared to bulkier or more polar groups. Piperidine and oxadiazole are common pharmacophores in medicinal chemistry, often contributing to CNS activity or enzyme inhibition .

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIRQLSQZDIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound that integrates a piperidine ring with a cyclopropyl-substituted oxadiazole moiety. This unique structural combination has drawn attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides an overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of 248.24 g/mol. The compound features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H16N4O2
Molecular Weight248.24 g/mol
CAS Number1235066-50-8
IUPAC Name1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which play a role in cancer therapy.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways. For instance, derivatives similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl have shown effectiveness against various bacterial strains.

2. Anticancer Activity

Research indicates that the compound demonstrates promising anticancer properties through apoptosis induction in cancer cells. A study highlighted that similar oxadiazole derivatives exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly enhance anticancer potency .

3. Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). Specifically, it has been identified as a muscarinic receptor modulator. In vitro assays have shown that it acts as a partial agonist at M1 muscarinic receptors while exhibiting antagonist properties at M2 and M3 receptors . This selectivity suggests potential for therapeutic applications in treating cognitive disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity of various oxadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain modifications in the structure led to enhanced cytotoxicity. The IC50 values were significantly lower than those for conventional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Oxadiazole Substituent Additional Features Molecular Weight Reference
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (Target) Piperidin-1-yl ethanone 3-Cyclopropyl None Not Provided
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Piperidin-1-yl ethanone Tetrazole (replaces oxadiazole) Aryl groups (e.g., phenyl, halophenyl) ~300–350 g/mol
2-Cyclopentyl-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone Piperidin-1-yl ethanone 3-Phenyl Cyclopentyl substituent on ethanone 353.46 g/mol
Compound 76 (EP 2 697 207 B1) Oxazolidinone 3-Cyclopropyl Trifluoromethylphenyl, methoxyphenyl, cyclohexenyl Not Provided
PSN375963 Pyridine 3-Butylcyclohexyl None Not Provided

Key Observations:

  • Substituent Effects : The cyclopropyl group in the target compound offers a balance of steric bulk and lipophilicity, contrasting with phenyl () or trifluoromethoxy () groups, which may increase π-π interactions or metabolic resistance, respectively .
  • Complexity: Patent-derived Compound 76 () includes additional motifs like oxazolidinone and trifluoromethyl groups, suggesting enhanced target specificity or pharmacokinetic optimization compared to the simpler target compound .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The cyclopropyl group (logP ~1.5–2.0) is less lipophilic than phenyl (logP ~2.5) but more than trifluoromethoxy (logP ~1.0), influencing membrane permeability and CNS penetration .
  • Metabolic Stability : Cyclopropyl’s strained ring resists oxidative metabolism better than linear alkyl chains (e.g., butylcyclohexyl in PSN375963) .
  • The target compound’s cyclopropyl group may enhance selectivity for specific subtypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.